molecular formula C21H22N2O5S B14458097 3-(2-(3,4-Dimethoxyphenyl)ethyl)-4-oxo-2-(phenylimino)-5-thiazolidineacetic acid CAS No. 67931-64-0

3-(2-(3,4-Dimethoxyphenyl)ethyl)-4-oxo-2-(phenylimino)-5-thiazolidineacetic acid

Cat. No.: B14458097
CAS No.: 67931-64-0
M. Wt: 414.5 g/mol
InChI Key: DHOFIXHSEQNPBF-UHFFFAOYSA-N
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Description

3-(2-(3,4-Dimethoxyphenyl)ethyl)-4-oxo-2-(phenylimino)-5-thiazolidineacetic acid is a complex organic compound that features a thiazolidine ring, a phenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3,4-Dimethoxyphenyl)ethyl)-4-oxo-2-(phenylimino)-5-thiazolidineacetic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenylacetic acid with thiosemicarbazide, followed by cyclization and subsequent reactions to introduce the phenylimino and thiazolidine functionalities. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3,4-Dimethoxyphenyl)ethyl)-4-oxo-2-(phenylimino)-5-thiazolidineacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The phenyl and thiazolidine rings can participate in substitution reactions, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-(3,4-Dimethoxyphenyl)ethyl)-4-oxo-2-(phenylimino)-5-thiazolidineacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(3,4-Dimethoxyphenyl)ethyl)-4-oxo-2-(phenylimino)-5-thiazolidineacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazolidine rings, such as thiazole and its derivatives.

    Phenylacetic Acid Derivatives: Compounds like 3,4-dimethoxyphenylacetic acid, which share structural similarities.

Uniqueness

3-(2-(3,4-Dimethoxyphenyl)ethyl)-4-oxo-2-(phenylimino)-5-thiazolidineacetic acid is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

CAS No.

67931-64-0

Molecular Formula

C21H22N2O5S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C21H22N2O5S/c1-27-16-9-8-14(12-17(16)28-2)10-11-23-20(26)18(13-19(24)25)29-21(23)22-15-6-4-3-5-7-15/h3-9,12,18H,10-11,13H2,1-2H3,(H,24,25)

InChI Key

DHOFIXHSEQNPBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(SC2=NC3=CC=CC=C3)CC(=O)O)OC

Origin of Product

United States

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